molecular formula C21H23FN2O7 B3980687 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone;oxalic acid

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone;oxalic acid

Cat. No.: B3980687
M. Wt: 434.4 g/mol
InChI Key: DAAMZNDCWDHWAL-UHFFFAOYSA-N
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Description

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a fluorophenyl group and a methoxyphenoxy group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone typically involves multiple steps. One common method includes the nucleophilic substitution reaction where 4-fluorophenylpiperazine is reacted with 4-methoxyphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps, including recrystallization and chromatography, are optimized to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the fluorophenyl and methoxyphenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone involves its interaction with specific molecular targets. The compound is known to bind to certain receptors, such as dopamine and serotonin receptors, influencing their activity. This binding can modulate various signaling pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone is unique due to its combination of fluorophenyl and methoxyphenoxy groups, which confer distinct chemical and pharmacological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3.C2H2O4/c1-24-17-6-8-18(9-7-17)25-14-19(23)22-12-10-21(11-13-22)16-4-2-15(20)3-5-16;3-1(4)2(5)6/h2-9H,10-14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAMZNDCWDHWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone;oxalic acid
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1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone;oxalic acid
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1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone;oxalic acid
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1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone;oxalic acid
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1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone;oxalic acid
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1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone;oxalic acid

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